molecular formula C17H18N4O3 B2656714 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034551-16-9

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2656714
CAS No.: 2034551-16-9
M. Wt: 326.356
InChI Key: UEDZBIXJDLVGJL-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. The presence of both furan and pyrazole rings in its structure contributes to its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves the formation of the core furan and pyrazole structures, followed by their integration into the benzo[d]isoxazole framework. Key steps include:

  • Formation of the furan ring: : Starting from appropriate diene and dienophile compounds via a Diels-Alder reaction.

  • Pyrazole synthesis: : Using hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.

  • Integration: : Coupling the furan and pyrazole derivatives with benzo[d]isoxazole intermediates using carboxamide linkages.

Industrial Production Methods

Industrial synthesis might involve optimization of reaction conditions to maximize yield and purity, utilizing catalytic processes and high-throughput screening techniques. The focus is often on scalable methods that ensure consistent quality and economic feasibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically at the furan ring, resulting in oxidative cleavage or formation of hydroxy derivatives.

  • Reduction: : Selective reduction of the pyrazole ring can yield dihydropyrazole derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the carboxamide group, allowing modifications to the functional groups attached.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, ozone, or potassium permanganate.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Nucleophiles: : Ammonia, primary amines, or alcohols.

Major Products

  • Oxidation products: : Hydroxyfurans or diketone derivatives.

  • Reduction products: : Dihydropyrazole derivatives.

  • Substitution products: : Amide derivatives with modified side chains.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has a plethora of applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its role in various biochemical pathways.

  • Medicine: : Explored for its potential therapeutic effects, particularly as an anti-inflammatory or antimicrobial agent.

  • Industry: : Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The compound interacts with specific molecular targets, potentially including enzymes and receptors involved in inflammatory and microbial pathways. The exact mechanism involves binding to active sites, altering the function and activity of these biomolecules, and thereby exerting its biological effects.

Comparison with Similar Compounds

Compared to structurally similar compounds, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide stands out due to the unique combination of its furan and pyrazole rings, which confer distinct biological and chemical properties.

Similar Compounds

  • Furan derivatives: : Compounds with varying substituents on the furan ring.

  • Pyrazole derivatives: : Molecules containing pyrazole rings with different functional groups.

  • Benzo[d]isoxazole derivatives: : Similar core structure with different side chains or functional modifications.

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Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(16-13-4-1-2-5-15(13)24-20-16)18-7-8-21-11-12(10-19-21)14-6-3-9-23-14/h3,6,9-11H,1-2,4-5,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDZBIXJDLVGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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